2-Amino-4-ethyloctanoic acid
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Overview
Description
2-Amino-4-ethyloctanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and an ethyl group attached to the fourth carbon atom of an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with ethyl iodide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid. Another method involves the use of aldolases and transaminases to catalyze the formation of the compound from simpler precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff base. These complexes are then alkylated with ethyl iodide under basic conditions, followed by disassembly to reclaim the chiral auxiliary and obtain the amino acid .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, imines, and other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acid chlorides and sulfonyl chlorides are used for forming amides and sulfonamides, respectively.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, imines, and sulfonamides.
Scientific Research Applications
2-Amino-4-ethyloctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-4-ethyloctanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to act as a nucleophile, participating in various biochemical reactions. It can form Schiff bases with aldehydes and ketones, which are important intermediates in metabolic pathways. Additionally, its structure allows it to interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxybutanoic acid
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-4-acetaminoanisole
Uniqueness
2-Amino-4-ethyloctanoic acid is unique due to its specific structural features, such as the presence of an ethyl group at the fourth carbon atom. This structural variation imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-amino-4-ethyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)7-9(11)10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13) |
InChI Key |
HIPFDSJQVKURRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(C(=O)O)N |
Origin of Product |
United States |
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